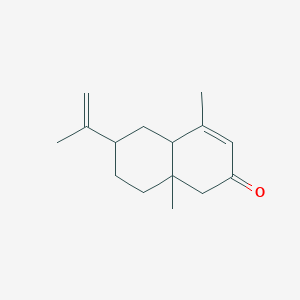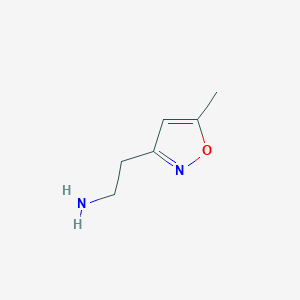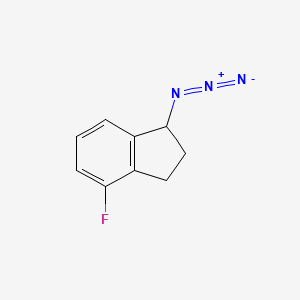
1-azido-4-fluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-azido-4-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H6FN3. It is characterized by the presence of an azido group (-N3) and a fluoro group (-F) attached to an indene framework. This compound is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where a primary amine is converted to an azide using a diazo transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction conditions often involve the use of organic solvents and mild temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 1-azido-4-fluoro-2,3-dihydro-1H-indene may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-azido-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of 1-amino-4-fluoro-2,3-dihydro-1H-indene.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
1-azido-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-azido-4-fluoro-2,3-dihydro-1H-indene involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
1-azido-4-fluoro-2,3-dihydro-1H-indene: Similar in structure but with different substituents.
Uniqueness
This compound is unique due to the presence of both azido and fluoro groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C9H8FN3 |
|---|---|
Peso molecular |
177.18 g/mol |
Nombre IUPAC |
1-azido-4-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
Clave InChI |
FFUPXJHXTLWXBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


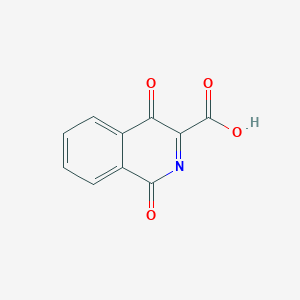
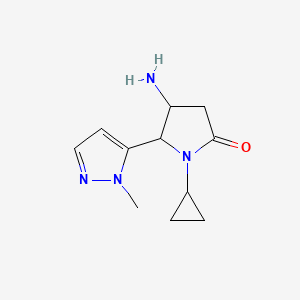
![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)
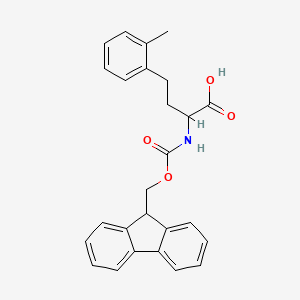
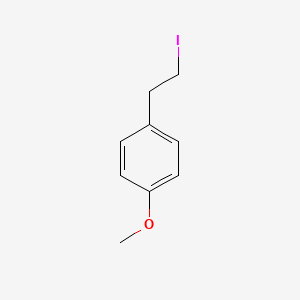
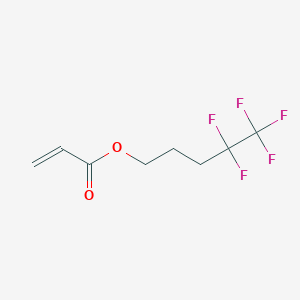

![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)
![Butyl 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid Ester](/img/structure/B15127716.png)
